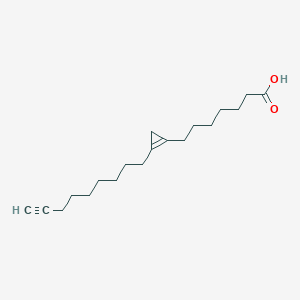
Sterculynic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sterculynic acid is a long-chain, polyunsaturated fatty acid composed of 9-octadecenoic acid having a terminal alkyne group and a 9,10-cyclopropenyl group. It has a role as a mitogen. It is a cyclopropenyl fatty acid, an acetylenic fatty acid, a polyunsaturated fatty acid, a long-chain fatty acid and a terminal acetylenic compound.
Applications De Recherche Scientifique
Bioorthogonal Chemistry in Lipid Research : Sterculic acid, as a bioorthogonal probe, has been instrumental in lipid research, particularly for studying lipid uptake and processing in live cells. Its use in dendritic cells demonstrates no toxic side effects, allowing for visualization in live cells using inverse electron-demand Diels-Alder reactions with quenched tetrazine-fluorophores. This method is crucial for understanding changes in protein oleoylation after immune cell activation (Bertheussen et al., 2022).
Inhibition of Fatty Acid Biosynthesis : Sterculic acid has shown potent inhibitory effects on the enzyme system converting stearic acid to oleic acid in Chlorella vulgaris. This unique property of sterculic acid has implications for understanding and manipulating fatty acid biosynthesis in plants, potentially impacting agricultural and nutritional sciences (James, Harris, & Bézard, 1968).
Cytotoxicity in Cancer Research : Research has demonstrated that sterculic acid can modify the fatty acid composition of cancer cell lines, affecting their survival and proliferation. This indicates its potential as a therapeutic agent or research tool in oncology, particularly concerning the differential cytotoxicity to cancer cells (Fermor et al., 1992).
Mammary Carcinoma Inhibition : Sterculic acid has been used to manipulate body fat composition in rats, resulting in the inhibition of mammary tumor growth. This suggests a potential application of sterculic acid in cancer treatment or prevention, especially in breast cancer research (Khoo et al., 1991).
Anti-inflammatory and Anti-neovascularization Properties : Sterculic acid has been found to inhibit endoplasmic reticulum (ER) stress and related inflammation caused by 7-ketocholesterol. It also effectively inhibits the formation of choroidal neovascularization, indicating its potential use in treating age-related macular degeneration and other age-related diseases (Huang et al., 2012).
Cell Adhesion and Migration in Lung Cancer : Research on sterculic acid has revealed its effects on modifying extracellular matrix compounds and adhesion molecule expression in cancer cells. This indicates its potential role in inhibiting epithelial to mesenchymal transition, a key process in cancer metastasis (Pélaez et al., 2021).
Transcriptomic Analysis in Retinal Pigmented Epithelium Cells : Sterculic acid's role in regulating crucial pathways related to cell proliferation, inflammation, and cell death in retinal diseases has been highlighted through genome-wide transcriptomic analyses. This underscores its potential application in ocular disease treatment (Pariente et al., 2020).
Propriétés
Nom du produit |
Sterculynic acid |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
7-(2-non-8-ynylcyclopropen-1-yl)heptanoic acid |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21/h1H,3-16H2,(H,20,21) |
Clé InChI |
CUWBJXSLCSBCIA-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCCC1=C(C1)CCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



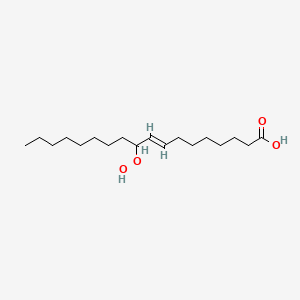
![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)
![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
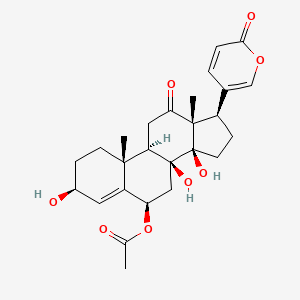
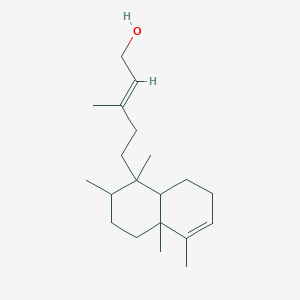
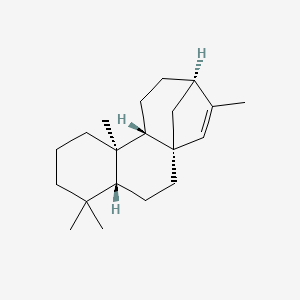
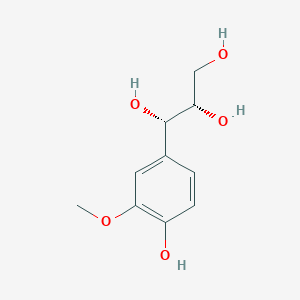
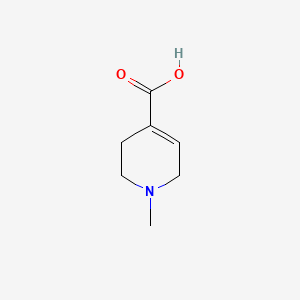

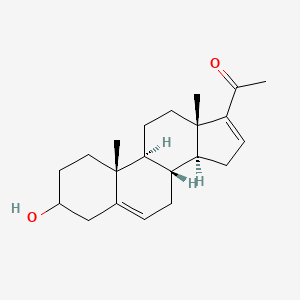
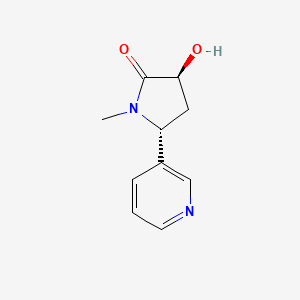
![(3R,8S,12E,17R,18R,19E,21E,25R,26R,27R)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1253297.png)
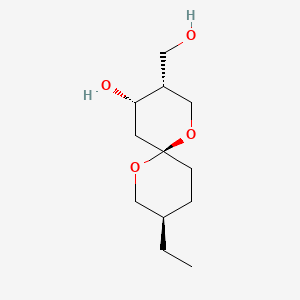
![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)